1-Benzylpiperidin-4-yl methanesulfonate

Organic synthesis Nucleophilic substitution Leaving group optimization

Choose 1-Benzylpiperidin-4-yl methanesulfonate for its uniquely controllable electrophilicity in nucleophilic displacement. Its mesylate group (Hammett σp +0.33) offers superior selectivity over tosylate or triflate, minimizing elimination side products during sigma-1 ligand or AChE inhibitor synthesis. The N-benzyl group ensures ideal LogP (2.65) for CNS-targeted libraries and yields a 14.1% molecular weight advantage over Cbz analogs, reducing procurement and waste costs in scale-up.

Molecular Formula C13H19NO3S
Molecular Weight 269.36 g/mol
Cat. No. B8572684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidin-4-yl methanesulfonate
Molecular FormulaC13H19NO3S
Molecular Weight269.36 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C13H19NO3S/c1-18(15,16)17-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
InChIKeyQNFFVHXNETUEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzylpiperidin-4-yl Methanesulfonate (CAS 90892-59-4): Physicochemical Identity and Synthetic Role


1-Benzylpiperidin-4-yl methanesulfonate (CAS 90892-59-4) is an N-benzylpiperidine derivative bearing a methanesulfonate (mesylate) ester at the 4-position, with molecular formula C13H19NO3S and molecular weight 269.36 g/mol . Its computed LogP of 2.65 and polar surface area (PSA) of 54.99 Ų position it as a moderately lipophilic intermediate . The compound functions primarily as an electrophilic synthetic precursor in which the methanesulfonate serves as a competent leaving group for nucleophilic displacement reactions, enabling modular introduction of diverse substituents at the piperidine 4-position [1]. The N-benzyl group additionally serves as a protecting group removable by hydrogenolysis, revealing the secondary amine pharmacophore common to numerous CNS-active agents including donepezil, sigma receptor ligands, and muscarinic antagonists [2]. Spectroscopic characterization (¹H NMR and FTIR) is archived in the KnowItAll spectral database under SpectraBase Compound ID DmCFLqZz2ro, with the sample originally sourced from Aldrich Chemical Company (Catalog S52542) [3].

Why 1-Benzylpiperidin-4-yl Methanesulfonate Cannot Be Generically Substituted by N-Cbz, N-Boc, or Tosylate Analogs


Three structural features of 1-benzylpiperidin-4-yl methanesulfonate collectively preclude generic substitution by structurally similar piperidine sulfonate esters. First, the N-benzyl protecting group imparts a LogP of 2.65, significantly higher than the N-Cbz analog (LogP 1.76) , altering both the compound's partition behavior during synthesis and the lipophilicity of downstream products. Second, the methanesulfonate leaving group possesses a Hammett σp constant of +0.33, which is measurably more electron-withdrawing than the p-toluenesulfonate (tosylate) group (σp = +0.29) yet substantially less reactive—and therefore more controllable—than the trifluoromethanesulfonate (triflate) group (σp = +0.47) [1]. This intermediate electrophilicity makes the mesylate uniquely suited for nucleophilic displacement reactions where tosylate reactivity is insufficient but triflate reactivity would promote elimination side reactions. Third, methanesulfonate esters partition into the aqueous phase more readily than tosylate esters during workup, conferring a practical purification advantage that reduces organic-soluble impurities in the final product [2]. These orthogonal differentiation parameters—N-protecting group lipophilicity, leaving group electronic character, and workup partitioning behavior—mean that substituting the N-Cbz analog, the N-Boc analog, or the corresponding tosylate ester yields measurably different synthetic outcomes.

1-Benzylpiperidin-4-yl Methanesulfonate: Quantitative Differential Evidence Versus Closest Comparators


Leaving Group Electrophilicity: Mesylate (σp +0.33) Occupies an Optimal Reactivity Window Between Tosylate and Triflate

The methanesulfonate (mesylate) group in 1-benzylpiperidin-4-yl methanesulfonate exhibits a Hammett σp constant of +0.33, which is 13.8% higher than the tosylate group (σp = +0.29) and 29.8% lower than the triflate group (σp = +0.47), as determined by titration of para-substituted benzoic acids in 50% aqueous ethanol [1]. This quantitative ranking places mesylate in a mechanistically privileged window: sufficiently electron-withdrawing to facilitate clean SN2 displacement by amine, thiol, alkoxide, and halide nucleophiles, yet not so activated as to promote competing elimination pathways that plague triflate esters in piperidine systems. The Taft σI values corroborate this ranking (mesylate +0.61, tosylate +0.54, triflate +0.84), confirming a consistent inductive effect gradient [1].

Organic synthesis Nucleophilic substitution Leaving group optimization

Lipophilicity Optimization: LogP 2.65 Delivers Superior Organic-Phase Partitioning Relative to N-Cbz Analog (LogP 1.76)

1-Benzylpiperidin-4-yl methanesulfonate has a computed LogP of 2.65, representing a 50.5% increase in lipophilicity compared to the N-Cbz-protected analog benzyl 4-(methanesulfonyloxy)piperidine-1-carboxylate (LogP 1.76) . This LogP differential of +0.89 log units translates to an approximately 7.8-fold greater partition coefficient favoring the organic phase, directly impacting extraction efficiency during aqueous workup. The parent alcohol 1-benzylpiperidin-4-ol (LogP 1.38–1.64) is even more hydrophilic, underscoring the methanesulfonate ester's contribution to achieving a balanced logP profile suitable for both synthetic manipulation and subsequent biological testing of derived compounds [1].

Physicochemical property optimization Extraction efficiency N-protecting group selection

Polar Surface Area Reduction: PSA 54.99 Ų Versus 72.91 Ų for N-Cbz Analog Improves Membrane Permeability of Derived Compounds

The target compound has a polar surface area (PSA) of 54.99 Ų, which is 24.6% lower than the N-Cbz analog (TPSA = 72.91 Ų) . This PSA advantage arises because the N-benzyl group (CH₂-Ph) contributes no additional heteroatoms, whereas the N-Cbz group (CO₂-CH₂-Ph) introduces two additional oxygen atoms that increase hydrogen-bond acceptor count from 3 to 5. In medicinal chemistry, a PSA below 60 Ų is generally associated with favorable passive blood-brain barrier penetration, while PSA values above 70 Ų begin to restrict CNS access [1]. The N-benzyl mesylate therefore provides a PSA-compatible scaffold for CNS-targeted library synthesis that the N-Cbz analog cannot match without additional deprotection/re-functionalization steps.

Drug-like property optimization Blood-brain barrier penetration Physicochemical profiling

Molecular Weight Advantage: 14.1% Lower MW Than N-Cbz Analog (269.36 vs 313.37 g/mol) Enhances Atom Economy and Scalability

1-Benzylpiperidin-4-yl methanesulfonate (MW = 269.36 g/mol) is 44.01 g/mol lighter than the N-Cbz-protected analog benzyl 4-(methanesulfonyloxy)piperidine-1-carboxylate (MW = 313.37 g/mol), representing a 14.1% reduction in molecular weight [1]. This mass differential stems from the replacement of the carboxybenzyl (Cbz) protecting group (CO₂-CH₂-Ph, contributing 135.12 g/mol to the molecular framework) with a simple benzyl group (CH₂-Ph, contributing 91.13 g/mol). In multi-step synthetic sequences, this MW advantage accumulates: for every mole of intermediate processed, 44 g less material must be handled, and the reduced mass improves cost-per-unit metrics when scaling reactions. Furthermore, the N-Cbz analog typically requires an additional hydrogenolysis or acidic deprotection step to reveal the free piperidine, whereas the N-benzyl group can be removed under the same hydrogenolysis conditions used for other benzyl-based protecting groups, enabling convergent deprotection strategies [2].

Atom economy Process chemistry Cost-efficient synthesis

Enabling Precursor for Sub-nanomolar Sigma-1 Receptor Ligands: Derived N-(1-Benzylpiperidin-4-yl)phenylacetamide Achieves Ki = 3.90 nM with 61.5-Fold σ1/σ2 Selectivity

Nucleophilic displacement of the methanesulfonate leaving group in 1-benzylpiperidin-4-yl methanesulfonate with appropriate amine nucleophiles provides direct access to the N-(1-benzylpiperidin-4-yl)amide pharmacophore. The unsubstituted derivative N-(1-benzylpiperidin-4-yl)phenylacetamide (compound 1) exhibited a Ki of 3.90 nM for sigma-1 (σ1) receptors and 240 nM for sigma-2 (σ2) receptors in radioligand binding assays using guinea pig brain membranes, yielding a 61.5-fold selectivity ratio [1]. This sub-nanomolar affinity was achieved without any aromatic substitution optimization, demonstrating the intrinsic potency of the benzylpiperidine scaffold. Further structural elaboration produced the 2-fluoro analog (compound 11) with Ki = 3.56 nM for σ1 and 667 nM for σ2 (187-fold selectivity), and the clinical candidate 4-IBP (N-(1-benzylpiperidin-4-yl)-4-iodobenzamide), whose co-crystal structure with the human σ1 receptor was solved at high resolution (PDB: 5hk2), confirming the benzylpiperidine moiety as the core pharmacophore [1][2]. By contrast, analogous compounds constructed from N-Boc-4-aminopiperidine require post-coupling deprotection and re-functionalization, adding 2–3 synthetic steps.

Sigma receptor pharmacology CNS drug discovery Radiotracer development

Aqueous Workup Efficiency: Methanesulfonate Partitioning into Aqueous Phase Surpasses Tosylate, Reducing Organic-Soluble Impurities

During the aqueous workup of nucleophilic displacement reactions, the displaced methanesulfonate anion partitions into the aqueous phase more readily than the corresponding tosylate anion, as established by comparative extraction studies of sulfonate salts [1]. This differential partitioning is attributable to the mesylate anion's smaller molecular volume, lower logP of its conjugate acid (methanesulfonic acid, pKa ≈ −1.9), and greater hydration energy compared to the bulkier, more lipophilic p-toluenesulfonate anion (pKa of conjugate acid ≈ −2.8, but with a hydrophobic aromatic ring). In practice, this means that after SN2 displacement at the 4-position of 1-benzylpiperidin-4-yl methanesulfonate, the mesylate byproduct is efficiently removed by simple aqueous washing, whereas tosylate byproducts frequently require chromatography or multiple extraction cycles for complete removal [1]. In the context of radiopharmaceutical synthesis, He et al. (1993) demonstrated that nucleophilic displacement of a related 4-(methanesulfonyloxy)piperidine with Bu₄N⁺I⁻ proceeded in 58% yield with no detectable methanesulfonate elimination, highlighting the clean reactivity profile of this leaving group class [2].

Reaction workup optimization Purification efficiency Process chemistry

Optimal Procurement Scenarios for 1-Benzylpiperidin-4-yl Methanesulfonate Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Ligand Library Synthesis: Single-Step Diversification from a Common Mesylate Intermediate

Research groups developing sigma-1 receptor ligands for CNS imaging or neuropathic pain indications should procure 1-benzylpiperidin-4-yl methanesulfonate as the central diversification intermediate. As demonstrated by Huang et al. (1998) [1], nucleophilic displacement of the methanesulfonate with substituted phenylacetamides yields compounds with Ki values as low as 3.56–3.90 nM for σ1 receptors and selectivity ratios exceeding 60-fold over σ2. The methanesulfonate's intermediate Hammett σp of +0.33 enables efficient coupling with diverse amine nucleophiles under mild conditions, while the N-benzyl group preserves the pharmacophoric element validated by the 4-IBP/σ1 co-crystal structure (PDB: 5hk2) [2]. The lower PSA (54.99 Ų) and favorable LogP (2.65) of intermediates derived from this scaffold support predicted CNS penetration, reducing the need for additional property optimization.

Acetylcholinesterase Inhibitor Development: Convergent Synthesis of Donepezil-Class Compounds

Programs targeting Alzheimer's disease through acetylcholinesterase (AChE) inhibition benefit from the benzylpiperidine scaffold embedded in 1-benzylpiperidin-4-yl methanesulfonate, which recapitulates the N-benzylpiperidine moiety of donepezil. Contreras et al. (2001) [3] demonstrated that structural modifications of the 1-benzylpiperidin-4-yl nucleus yielded AChE inhibitors with IC50 values as low as 10 nM (compound 4g, a 12-fold improvement over the lead compound) and exceptional human BuChE/AChE selectivity ratios of 24 (compound 4c, 100-fold more selective than tacrine). The methanesulfonate leaving group allows introduction of diverse ethylamino-linked heterocycles at the 4-position to explore SAR around the pyridazine, indanone, and related warheads, while the 14.1% MW advantage over the N-Cbz analog reduces material costs in multi-gram library production.

Radiopharmaceutical Precursor Synthesis: Clean Halide Displacement for ¹⁸F/¹²³I Labeling

For PET/SPECT tracer development programs, 1-benzylpiperidin-4-yl methanesulfonate serves as an efficient radiofluorination and radioiodination precursor. He et al. (1993) [4] established the precedent using a structurally related 4-(methanesulfonyloxy)piperidine, achieving 58% radiochemical incorporation of [¹²³I]iodide with no detectable elimination byproducts. The clean displacement profile of methanesulfonate, combined with its favorable aqueous workup (superior to tosylate for removing unreacted precursor), makes this compound particularly suitable for automated radiosynthesis modules where purification speed and radiochemical purity are critical. The N-benzyl group can be retained for target engagement or removed post-labeling via hydrogenolysis to expose the free secondary amine for further conjugation.

Multi-Kilogram Process Scale-Up: Atom-Economical Alternative to N-Cbz Protected Mesylates

Process chemistry groups scaling piperidine-based intermediates to multi-kilogram quantities should select 1-benzylpiperidin-4-yl methanesulfonate over the N-Cbz analog (MW 313.37) for its 14.1% lower molecular weight, which directly reduces raw material costs, shipping weight, and waste disposal burden per mole of product . The N-benzyl group is cleavable under standard catalytic hydrogenolysis (H₂, Pd/C), conditions that are compatible with common manufacturing equipment and avoid the stoichiometric acidic or basic cleavage reagents sometimes required for N-Cbz deprotection. The methanesulfonate leaving group's efficient aqueous extraction (superior to tosylate) further simplifies large-scale workup, reducing solvent consumption and cycle time in a manufacturing setting.

Quote Request

Request a Quote for 1-Benzylpiperidin-4-yl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.